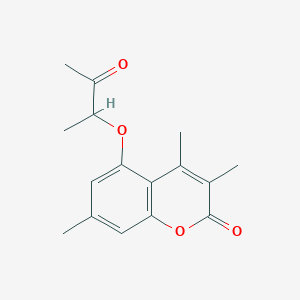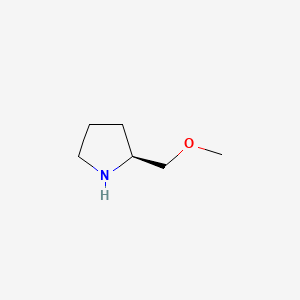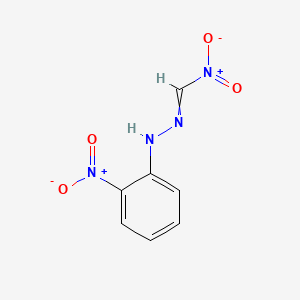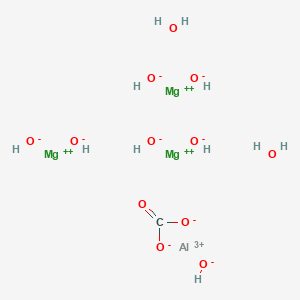
Almagate
Übersicht
Beschreibung
Almagate, also known by the trade name Almax, is an antacid that contains aluminium and magnesium . It was first described in 1984 . Almagate is well tolerated and the most common adverse effects reported in a clinical trial were diarrhea and nausea .
Synthesis Analysis
Almagate is a crystalline hydrated aluminium-magnesium hydroxycarbonate . It has been shown to have an empirical formula Al2 Mg6 (OH)14 (CO3)2 X 4 H2O X . The crystal structure of almagate is made up of brucite layers, in which magnesium is replaced by aluminium in the ratio of 3 to 1, interposed with negatively charged layers containing carbonate ions and water .
Molecular Structure Analysis
The molecular formula of Almagate is Al2 Mg6 (OH)14 (CO3)2 · 4 H2O . The chemical structure of Almagate is shown in the figure .
Chemical Reactions Analysis
Almagate acts as an antacid by neutralizing hydrochloric acid in gastric secretions . It has a rapid neutralization velocity and a high acid consuming capacity .
Physical And Chemical Properties Analysis
Almagate is a basic compound that acts by neutralizing hydrochloric acid in gastric secretions . It has good thermal stability . The maximum pH of Almagate is 4.24 .
Wissenschaftliche Forschungsanwendungen
Gastrointestinal Disorders Management
Almagate is primarily known for its role as an antacid with a high acid-neutralizing capacity (ANC). It’s effective in managing gastrointestinal disorders such as dyspepsia, indigestion, and heartburn . Its ability to rapidly achieve a pH balance within 2 minutes and maintain it even at increasing gastric pH levels makes it a superior choice compared to other antacids .
Drug Delivery Systems
Due to its unique properties, Almagate is being investigated as a carrier for drug delivery systems. Its rigid lattice structure could potentially be utilized to transport other drugs effectively within the body.
Gastroesophageal Reflux Disease (GERD) Treatment
Almagate, in combination with simethicone, has been shown to be effective in the symptomatic management of GERD. This combination helps in relieving severe symptoms of heartburn, regurgitation, and dyspepsia, and is well-tolerated by patients .
Pepsin Inhibition
Almagate has been reported to have inhibition activity against pepsin, which is significant since more than 70% of pepsin remains active at pH 4. This property can be particularly beneficial in treating conditions where pepsin activity contributes to mucosal damage .
Bile Acid Adsorption
The compound has the ability to adsorb bile acids without affecting their enterohepatic circulation. This feature is crucial in treating bile acid-related gastrointestinal issues and may have implications in managing bile acid malabsorption .
Ulcer Healing Properties
Antacids like Almagate have been recognized for their ulcer-healing properties. They offer a safe and cost-effective alternative for long-term management of ulcers, with rapid relief and minimal systemic effects .
Low Sodium Content
With the lowest intrinsic sodium content among its peers, Almagate is an ideal antacid for patients with sodium restrictions. This aspect is particularly important for individuals with hypertension or cardiovascular diseases who require long-term antacid therapy .
Wirkmechanismus
Target of Action
Almagate is an antacid that primarily targets hydrochloric acid in gastric secretions . It neutralizes this acid, thereby reducing the acidity in the stomach .
Mode of Action
Almagate is a basic compound that acts by neutralizing hydrochloric acid in gastric secretions . This interaction results in the formation of water and a neutral salt . The subsequent increase in pH may inhibit the action of pepsin, an enzyme involved in protein digestion .
Biochemical Pathways
The neutralization of hydrochloric acid by Almagate leads to an increase in the pH of the stomach. This increase in pH inhibits the action of pepsin, a proteolytic enzyme that functions optimally at acidic pH . Additionally, the increase in pH may also lead to an increase in bicarbonate ions and prostaglandins, which can confer cytoprotective effects .
Pharmacokinetics
Almagate has a high water solubility of 226.0 mg/mL . It is slowly solubilized in the stomach and reacts with hydrochloric acid to form aluminum chloride and water . Almagate has a high acid-neutralizing capacity (ANC) and a buffering capacity in the pH range of 3–5, making it effective for a longer duration compared to other antacids .
Result of Action
The primary result of Almagate’s action is the reduction of acidity in the stomach, which helps alleviate discomfort caused by conditions like heartburn, gastritis, and ulcers . By neutralizing stomach acid, Almagate provides a soothing effect on the stomach lining .
Action Environment
The action of Almagate is influenced by the acidity of the gastric environment. It maintains its capacity to dilute acid even at increasing gastric pH . This unique property makes Almagate effective in a wide range of gastric pH levels .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
aluminum;trimagnesium;carbonate;heptahydroxide;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.Al.3Mg.9H2O/c2-1(3)4;;;;;;;;;;;;;/h(H2,2,3,4);;;;;9*1H2/q;+3;3*+2;;;;;;;;;/p-9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEOMEWVDVPTNN-UHFFFAOYSA-E | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].O.O.[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Mg+2].[Mg+2].[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH11AlMg3O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30216935 | |
| Record name | Almagate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30216935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Almagate | |
CAS RN |
66827-12-1 | |
| Record name | Almagate [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066827121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Almagate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30216935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALMAGATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/568Z59H7ZJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



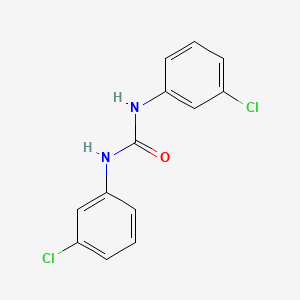

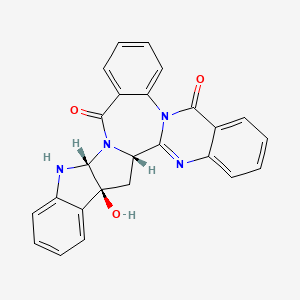
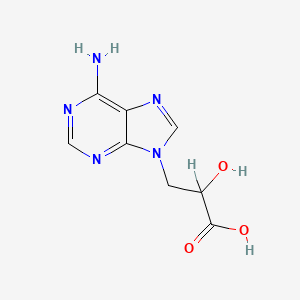
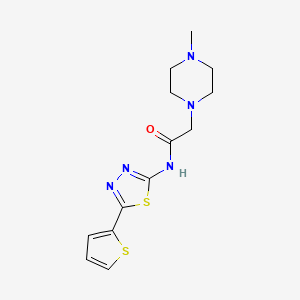
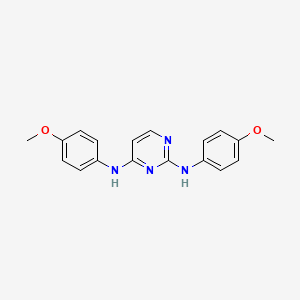
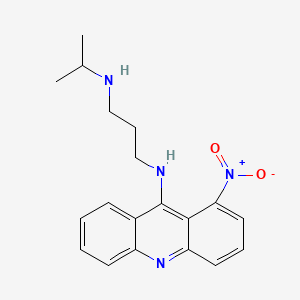
![3-[1-(4-Acetylphenyl)-5-thiophen-2-yl-2-pyrrolyl]propanoic acid](/img/structure/B1202497.png)
![1-(2-Furanylmethyl)-7,7-dimethyl-2-(4-methylphenyl)-5,8-dihydropyrano[4,3-d]pyrimidine-4-thione](/img/structure/B1202499.png)

